molecular formula C6H9ClO3 B14441707 2-Chloro-1-(2-methyl-1,3-dioxolan-2-yl)ethan-1-one CAS No. 74225-73-3

2-Chloro-1-(2-methyl-1,3-dioxolan-2-yl)ethan-1-one

Cat. No.: B14441707
CAS No.: 74225-73-3
M. Wt: 164.59 g/mol
InChI Key: HSZIUAZSCPBYFN-UHFFFAOYSA-N
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Description

2-chloro-1-(2-methyl-1,3-dioxolan-2-yl)ethanone is an organic compound with the molecular formula C6H9ClO3 It is a chlorinated ketone derivative of dioxolane, a five-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloro-1-(2-methyl-1,3-dioxolan-2-yl)ethanone can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in toluene with a Dean-Stark apparatus to continuously remove water from the reaction mixture . Another method involves the use of orthoesters or molecular sieves to remove water through chemical reaction or physical sequestration .

Industrial Production Methods

Industrial production of 2-chloro-1-(2-methyl-1,3-dioxolan-2-yl)ethanone often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(2-methyl-1,3-dioxolan-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, OsO4

    Reducing agents: H2/Ni, H2/Rh, LiAlH4

    Nucleophiles: NaOCH3, RMgX (Grignard reagents)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-chloro-1-(2-methyl-1,3-dioxolan-2-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-1-(2-methyl-1,3-dioxolan-2-yl)ethanone involves its interaction with nucleophiles and electrophiles. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various intermediates and products. The presence of the chloro group enhances its reactivity towards nucleophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-1-(2-methyl-1,3-dioxolan-2-yl)ethanone is unique due to its specific structural features, such as the presence of a chloro group and a dioxolane ring. These features confer distinct reactivity and stability compared to other similar compounds.

Properties

CAS No.

74225-73-3

Molecular Formula

C6H9ClO3

Molecular Weight

164.59 g/mol

IUPAC Name

2-chloro-1-(2-methyl-1,3-dioxolan-2-yl)ethanone

InChI

InChI=1S/C6H9ClO3/c1-6(5(8)4-7)9-2-3-10-6/h2-4H2,1H3

InChI Key

HSZIUAZSCPBYFN-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)C(=O)CCl

Origin of Product

United States

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